Argatroban Impurity 2
Description
Significance of Impurity Research in Pharmaceutical Development and Quality Control
The study and control of impurities are of paramount importance in the pharmaceutical industry. gexinonline.com Rigorous impurity profiling is essential to guarantee the quality, safety, and efficacy of drug substances. chemicea.com This involves the identification, quantification, and characterization of impurities that may arise during manufacturing or storage. chemicea.com Regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities in new drug substances. hpfb-dgpsa.ca A comprehensive understanding of the impurity profile aids in process optimization, ensuring the manufacturing process is robust and minimizes the formation of unwanted substances. gexinonline.com
Classification and Sources of Pharmaceutical Impurities
Pharmaceutical impurities are broadly classified into three main categories as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents. lookchem.com
Process-related impurities are substances that are formed as by-products during the synthesis of the API. These can include unreacted starting materials, intermediates, and products of side reactions. lookchem.com Their presence and levels are highly dependent on the specific synthetic route and reaction conditions employed. For instance, in the synthesis of Argatroban, a synthetic thrombin inhibitor derived from L-arginine, several process-related impurities can emerge. fda.govsynthinkchemicals.com
Degradation products result from the chemical breakdown of the API over time due to factors such as light, heat, humidity, or interaction with other components in the drug product. Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability of the API. researchgate.net
Residual solvents are organic or inorganic liquids used during the synthesis and purification processes that are not completely removed. Inorganic impurities can be introduced from various sources, including reagents, catalysts, and manufacturing equipment. Both are carefully monitored and controlled within strict limits based on their potential toxicity. lookchem.com
Contextual Placement of Argatroban Impurity 2 within Argatroban Impurity Profiles
This compound is a well-defined process-related impurity in the manufacturing of Argatroban. It is chemically identified as Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate. o2hdiscovery.co This compound serves as a key intermediate in several synthetic routes leading to the final Argatroban molecule. google.com
Its presence in the final API is typically a result of incomplete reaction or carry-over from the synthesis steps. Therefore, it is not a degradation product of Argatroban but rather a precursor. Its control is a critical aspect of the Argatroban manufacturing process to ensure the purity of the final drug substance. The impurity profile of Argatroban can include various other process-related impurities and potential degradation products, each requiring careful monitoring and control. gexinonline.comsynthinkchemicals.com
Below is a data table detailing the chemical properties of this compound.
| Property | Value |
| Chemical Name | Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate |
| Synonym | This compound |
| CAS Number | 74892-82-3 |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.2 g/mol |
| Type of Impurity | Process-Related Impurity (Intermediate) |
A second table provides a broader, yet non-exhaustive, view of the types of impurities that can be associated with Argatroban, placing Impurity 2 in context.
| Impurity Name/Type | Classification | Origin |
| This compound (Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate) | Process-Related | Intermediate in synthesis |
| Dehydroargatroban | Process-Related/Degradation | Can be formed during synthesis or degradation |
| Argatroban Impurity A | Process-Related | Related to starting materials or by-products |
| Argatroban Impurity C & D | Process-Related | Isomeric or other process-related impurities |
| N-Nitroso Argatroban | Potential Process-Related/Degradation | Can form under specific conditions from precursors |
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
3-methylquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-8-5-9(15(11,13)14)2-3-10(8)12-6-7/h2-6H,1H3 |
InChI Key |
OXLOXOOKHKJXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 |
Origin of Product |
United States |
Synthetic Routes and Mechanistic Formation of Argatroban Impurity 2
Retrosynthetic Analysis of Argatroban and Identification of Potential Impurity Precursors
A retrosynthetic analysis of Argatroban reveals its construction from three primary building blocks. The disconnection of the two amide bonds in Argatroban identifies these key synthons:
Arginine Moiety: A protected L-arginine derivative, such as Nα-(nitro)-L-arginine.
Piperidine (B6355638) Core: The chiral (2R,4R)-4-methylpiperidine-2-carboxylic acid.
Pyridine (B92270) Terminus: A substituted 2-aminopyridine, specifically 3-methyl-4-(piperidin-1-ylsulfonyl)pyridin-2-amine.
The synthesis typically involves the sequential coupling of these fragments. Argatroban Impurity 2, identified as (2R,4R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-4-methyl-N-[4-(methyl)pyridin-2-yl]piperidine-2-carboxamide, shares the arginine and piperidine fragments with Argatroban. The key structural difference lies in the pyridine terminus. Instead of the 3-methyl-4-(piperidin-1-ylsulfonyl)pyridine group found in Argatroban, Impurity 2 possesses a simple 4-methylpyridine (B42270) group.
This structural divergence points directly to the precursor of the impurity: 4-methylpyridin-2-amine . This compound is a potential starting material impurity or a side-product in the synthesis of the required Argatroban precursor, 3-methyl-4-(piperidin-1-ylsulfonyl)pyridin-2-amine. If present during the critical amide bond formation step, 4-methylpyridin-2-amine can compete with the intended pyridine reactant, leading directly to the formation of this compound.
The table below outlines the structural comparison and the respective precursors for Argatroban and Impurity 2.
| Attribute | Argatroban (API) | This compound |
|---|---|---|
| Chemical Structure | Features a 3-methyl-4-(piperidin-1-ylsulfonyl)pyridine terminus. | Features a 4-methylpyridine terminus. |
| Key Pyridine Precursor | 3-methyl-4-(piperidin-1-ylsulfonyl)pyridin-2-amine | 4-methylpyridin-2-amine |
| Common Fragments | (2R,4R)-4-methylpiperidine-2-carboxylic acid and L-arginine | |
| Origin Type | Target Molecule | Process-Related Impurity |
Mechanistic Pathways of this compound Formation During Argatroban Synthesis
The formation of this compound is a direct consequence of a competitive reaction during the amide coupling stage of Argatroban synthesis.
The primary pathway to Argatroban involves the coupling of an activated carboxylic acid intermediate (Intermediate A) with the desired pyridine amine (Precursor 1). Intermediate A is typically formed by coupling the piperidine core with a protected arginine derivative.
Intermediate A: (2R,4R)-1-[(2S)-2-(protected-amino)-5-(protected-guanidino)pentanoyl]-4-methylpiperidine-2-carboxylic acid
Main Reaction: Intermediate A + 3-methyl-4-(piperidin-1-ylsulfonyl)pyridin-2-amine → Protected Argatroban → Argatroban
The side reaction leading to Impurity 2 occurs when Intermediate A couples with the impurity precursor, 4-methylpyridin-2-amine (Precursor 2), which may be present in the reaction mixture.
Side Reaction (Impurity Formation): Intermediate A + 4-methylpyridin-2-amine → Protected this compound → this compound
This side reaction is mechanistically identical to the main reaction—an amide bond formation—but involves the "wrong" nucleophile. The relative rates of these two competing reactions determine the final concentration of Impurity 2.
The reaction conditions and choice of reagents play a critical role in controlling the level of Impurity 2. Key parameters include temperature, stoichiometry, and the type of coupling agent.
Temperature: Elevated temperatures can increase the rate of both the main and side reactions. However, if the activation energy for the formation of Impurity 2 is lower or if the impurity precursor is more stable at higher temperatures, an increase in temperature could disproportionately favor impurity generation. Process development studies often show that conducting the coupling at lower temperatures (e.g., 0-5 °C) helps to suppress the formation of this and other byproducts.
Stoichiometry: The molar ratio of reactants is crucial. Using a significant excess of Intermediate A relative to the pyridine component could drive the reaction to completion faster but would also accelerate the consumption of any 4-methylpyridin-2-amine present, thereby increasing the level of Impurity 2. Precise stoichiometric control is essential.
Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to activate the carboxylic acid. The choice and purity of the coupling agent can influence impurity profiles. Highly reactive coupling systems may reduce the selectivity between the desired pyridine precursor and the impurity precursor.
The solvent system and any base catalyst used significantly impact reaction kinetics and selectivity.
Solvent: The choice of solvent (e.g., dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), acetonitrile) affects the solubility of reactants, intermediates, and impurities. A solvent system that preferentially solubilizes the desired reactants over the impurity precursor can help mitigate the side reaction. Conversely, a solvent in which all components are highly soluble may increase the probability of the competitive reaction occurring.
Base Catalyst: Organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are often required to neutralize the acid formed during the coupling reaction (e.g., HCl if EDC·HCl is used) and to facilitate the reaction. The strength and concentration of the base can influence the reactivity of the amine nucleophiles. Research indicates that a carefully controlled addition of a milder base can improve selectivity and reduce the formation of Impurity 2 compared to using a strong base in large excess.
The following table summarizes the impact of various process parameters on the formation of this compound.
| Parameter | Condition Favoring Impurity 2 Formation | Condition Minimizing Impurity 2 Formation | Rationale |
|---|---|---|---|
| Temperature | High (> 25 °C) | Low (0–5 °C) | Reduces the rate of the competitive side reaction, enhancing kinetic selectivity. |
| Stoichiometry | Excess of Carboxylic Acid Intermediate (A) | Near-Equimolar or Slight Excess of Pyridine Precursor | Prevents the excess acid from reacting with trace amounts of the impurity precursor. |
| Base Addition | Rapid addition of strong base in excess | Slow, controlled addition of a suitable base | Maintains optimal pH and prevents side reactions catalyzed by high base concentration. |
| Solvent | Solvent with high solubility for all components | Solvent with differential solubility, favoring desired reactants | Can physically limit the availability of the impurity precursor for reaction. |
Strategies for Minimizing Synthetic Impurity 2 Formation
Control over the formation of this compound is achieved through a multi-faceted approach combining stringent raw material control with optimized process chemistry.
The cornerstone of minimizing Impurity 2 is a well-designed and robust synthetic process. The primary strategies include:
Starting Material Purity Control: The most effective strategy is to limit the ingress of the impurity precursor, 4-methylpyridin-2-amine. This requires the development of a highly selective synthesis for the key intermediate, 3-methyl-4-(piperidin-1-ylsulfonyl)pyridin-2-amine, followed by rigorous purification and analytical testing. Pharmacopeial-grade syntheses often impose a strict limit on the content of 4-methylpyridin-2-amine in this starting material, typically below 0.10%.
Reaction Parameter Optimization: As detailed in section 2.2, precise control over reaction parameters is essential. This includes maintaining low temperatures, ensuring accurate stoichiometry, and controlling the rate of addition of reagents. A design of experiments (DoE) approach is often used during process development to identify the optimal combination of parameters that maximizes the yield of Argatroban while keeping Impurity 2 below the qualification threshold (e.g., <0.15%).
Downstream Purification: While preventing formation is ideal, effective purification methods are necessary to remove any Impurity 2 that is unavoidably generated. The structural similarity between Argatroban and Impurity 2 can make separation challenging.
Crystallization: Recrystallization of the final API or a late-stage intermediate is a common and effective method. The choice of solvent system for crystallization is critical to ensure that Argatroban preferentially crystallizes while Impurity 2 remains in the mother liquor.
Chromatography: For high-purity requirements or if crystallization is ineffective, preparative chromatography (e.g., reverse-phase HPLC) can be employed. This method offers high resolution but is more costly and less scalable for industrial production.
The table below compares common purification strategies for removing this compound.
| Purification Method | Effectiveness | Scalability & Cost | Key Considerations |
|---|---|---|---|
| Recrystallization | High | Excellent (Low Cost, High Throughput) | Requires identification of an optimal solvent/anti-solvent system with significant solubility differences between API and impurity. |
| Preparative HPLC | Very High | Poor (High Cost, Low Throughput) | Reserved for cases where crystallization fails or for producing analytical standards. Requires significant solvent usage. |
| Slurry Wash | Moderate | Good (Moderate Cost) | Involves washing the crude solid product with a solvent in which the impurity is more soluble than the API. Less effective than full recrystallization. |
By implementing rigorous control over starting material quality and optimizing both reaction and purification conditions, the level of this compound can be consistently controlled to meet the stringent specifications required for pharmaceutical use.
Impurity Purging and Removal Methodologies in Synthesis
The control and removal of diastereomeric impurities like this compound are critical for ensuring the purity and quality of the final drug substance. Since diastereomers possess different physicochemical properties, such as solubility and chromatographic retention times, several methodologies can be employed for their separation and purging from the synthetic process.
Crystallization and Resolution: One of the most effective methods for separating diastereomers is fractional crystallization. This technique exploits the differences in solubility between the desired API and the impurity in a specific solvent system. For Argatroban, crystallization from a methanol (B129727)/water solvent system is a documented method for purification. newdrugapprovals.org This process can be optimized to selectively crystallize the desired (2R,4R) isomer, leaving the more soluble (2S,4R) diastereomer (Impurity 2) in the mother liquor.
Another powerful technique is classical resolution, which is often applied at an intermediate stage. For example, the racemic mixture of 4-methyl-2-piperidinecarboxylic acid ethyl ester can be resolved using a chiral resolving agent, such as L-tartaric acid. iasoc.it The resolving agent forms diastereomeric salts with the enantiomers, which have different solubilities and can be separated by crystallization. Once the desired (2R,4R) enantiomer is isolated, it is carried forward in the synthesis, effectively purging the precursor of Impurity 2.
Chromatographic Purification: Chromatography is a highly effective technique for separating compounds with subtle structural differences, such as diastereomers. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is widely used for the purification of pharmaceutical compounds. gexinonline.com An analytical HPLC method developed for Argatroban and its related substances demonstrates good separation between the main component and its impurities, indicating that preparative scale chromatography would be a viable, albeit potentially costly, method for removing Impurity 2. researchgate.net The separation is based on the differential interaction of the diastereomers with the stationary phase of the chromatography column.
The table below summarizes the primary methodologies used for purging this compound.
| Methodology | Principle of Separation | Stage of Application | Effectiveness & Remarks |
|---|---|---|---|
| Fractional Crystallization | Differential solubility of diastereomers in a chosen solvent system. | Final API or intermediate stages. | Effective for achieving high purity. The process often involves recrystallization from alcohol-water mixtures. newdrugapprovals.org Can be optimized by controlling temperature, solvent ratio, and cooling rate. researchgate.net |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent (e.g., L-tartaric acid) which have different solubilities. | Intermediate stage (e.g., 4-methyl-2-piperidinecarboxylic acid ester). | A highly effective, traditional method for separating enantiomeric precursors, thereby preventing the formation of the final diastereomeric impurity. iasoc.it |
| Preparative HPLC | Differential retention times of diastereomers on a chiral or achiral stationary phase. | Final purification step. | Provides very high purity but can be expensive and time-consuming for large-scale industrial production. google.com Often used for isolating reference standards. researchgate.net |
| Ion Exchange Chromatography | Separation based on differences in ionic interactions. | Final purification step. | A patent describes using a strong-base ion exchange resin to adsorb Argatroban, followed by elution, which contributes to overall purification. google.com |
Application of Green Chemistry Principles in Argatroban Synthesis for Impurity Reduction
The application of green chemistry principles in pharmaceutical manufacturing is aimed at reducing waste, improving safety, and increasing efficiency. In the context of Argatroban synthesis, these principles can be strategically applied to minimize the formation of Impurity 2 and other undesired byproducts.
Catalysis: The synthesis of Argatroban heavily relies on catalytic reactions, which is a cornerstone of green chemistry. The final step typically involves a catalytic hydrogenation to reduce a nitro group and hydrogenate the quinoline (B57606) ring system. newdrugapprovals.org Using a catalyst like Palladium on Carbon (Pd/C) is preferable to stoichiometric reagents as it is used in smaller amounts and can often be recovered and reused. Optimizing catalyst loading is key; for instance, a 5% Pd loading might be chosen to provide an optimal balance between purity and yield, as higher loadings could promote side reactions.
Safer Reagents and Reaction Conditions: A significant green improvement involves replacing hazardous reagents with safer alternatives. One patent for Argatroban synthesis describes using formic acid or formate (B1220265) salts as a hydrogen donor in a catalytic transfer hydrogenation reaction. This approach avoids the use of high-pressure hydrogen gas, mitigating significant safety risks associated with its handling and storage in an industrial setting. Furthermore, optimizing reaction conditions is crucial for impurity control. Studies have shown that while higher temperatures can reduce reaction times, they may also promote the formation of undesired impurities. acs.org Therefore, careful control of temperature during the hydrogenation step is a critical process parameter for minimizing byproduct formation.
Waste Prevention and Atom Economy: Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. While the multi-step synthesis of a complex molecule like Argatroban presents challenges to achieving high atom economy, strategies like enzymatic resolution of intermediates can be greener than classical resolution if they proceed with high selectivity and yield, reducing the waste stream of the undesired isomer. iasoc.it The choice of solvents is also critical. While traditional syntheses may use chlorinated solvents, modern processes for Argatroban utilize solvents like methanol, ethanol, and water, which are generally considered to have a better environmental profile. newdrugapprovals.org
The table below outlines the application of green chemistry principles to the Argatroban synthesis.
| Green Chemistry Principle | Application in Argatroban Synthesis | Impact on Impurity Reduction & Sustainability |
|---|---|---|
| Catalysis | Use of catalytic hydrogenation (e.g., Pd/C) instead of stoichiometric reducing agents. | Reduces waste and improves efficiency. Catalyst selection and loading can be optimized to enhance selectivity and minimize byproducts. |
| Safer Solvents & Auxiliaries | Use of formic acid as a hydrogen donor instead of pressurized H₂ gas. Use of less hazardous solvents like alcohols and water. newdrugapprovals.org | Improves operational safety significantly. Reduces the environmental impact associated with solvent use and disposal. |
| Design for Energy Efficiency | Optimizing reaction temperatures to balance reaction rate and impurity formation. | Lowering reaction temperatures, where feasible, saves energy and can prevent temperature-induced degradation and side reactions, leading to a cleaner product profile. acs.org |
| Use of Renewable Feedstocks / Enzymatic Processes | Employing enzymatic resolution to separate piperidine intermediate enantiomers. iasoc.it | Enzymes operate under mild conditions (temperature, pH), are highly selective, reducing byproducts and waste. They are biodegradable and derived from renewable sources. |
Advanced Analytical Methodologies for Argatroban Impurity 2 Assessment
Chromatographic Separation Techniques for Impurity Profiling
Chromatographic techniques are fundamental in the separation, detection, and quantification of impurities in pharmaceutical substances. The choice of technique depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as resolution, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its versatility and high resolving power. ijprajournal.com A robust, stability-indicating HPLC method is essential for the accurate quantification of Argatroban Impurity 2.
Method development for this compound typically involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation from the main Argatroban peak and other potential impurities. gexinonline.comresearchgate.net Key considerations include the selection of a suitable stationary phase, mobile phase composition, and detector wavelength. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a C18 column to separate compounds based on their hydrophobicity. gexinonline.comresearchgate.net
The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). gexinonline.comresearchgate.net A gradient elution is frequently preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities. The detection wavelength is typically set at a UV maximum where both Argatroban and its impurities exhibit significant absorbance, for instance, around 260 nm or 272 nm. gexinonline.comresearchgate.net
Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. jchr.orgglobalresearchonline.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netjchr.org
Table 1: Typical HPLC Method Parameters for Argatroban Impurity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C gexinonline.com |
| Detection | UV at 272 nm gexinonline.com |
| Injection Volume | 10 µL |
Table 2: Representative Validation Data for an HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Example Result for Impurity 2 |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (< 2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. uni.lu For the analysis of Argatroban and its impurities, UPLC can provide significantly improved separation efficiency, which is particularly beneficial for resolving closely eluting impurities. uni.lunih.gov
A UPLC-MS/MS method has been developed for the direct measurement of Argatroban in human plasma, demonstrating the high sensitivity and speed of this technique. uni.lu Such methods can be adapted for impurity profiling, where the mass spectrometer serves as a powerful detector for the identification and quantification of impurities like Impurity 2, even at very low levels. uni.lu The use of a UPLC C18 BEH column with a water and methanol gradient containing 0.1% formic acid is a common approach. uni.lu
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the drug substance or arise from the manufacturing process, such as residual solvents. ijprajournal.comthermofisher.com While Argatroban and its typical process-related impurities are non-volatile and therefore not suitable for direct GC analysis, GC can be crucial for controlling the levels of volatile organic compounds used in the synthesis. Headspace GC is a particularly useful technique for the determination of residual solvents. ijprajournal.com The analysis of this compound would not typically be performed by GC unless it is a volatile compound or can be derivatized to become volatile.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced organic solvent consumption. nih.gov It is particularly well-suited for the separation of chiral compounds and can provide orthogonal selectivity to reversed-phase HPLC for complex impurity mixtures. nih.gov While specific applications of SFC for this compound are not widely reported, the technique holds promise for challenging separations where HPLC may not provide adequate resolution. researchgate.net The selectivity in SFC can be finely tuned by adjusting parameters such as pressure, temperature, and the composition of the co-solvent. nih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is a powerful tool for the analysis of charged species and can be an excellent alternative or complementary technique to HPLC for impurity profiling. nih.gov CE methods, such as Capillary Zone Electrophoresis (CZE), are known for their high efficiency, short analysis times, and minimal solvent consumption, making them a "green" analytical alternative. mdpi.com For a compound like Argatroban, which has multiple ionizable groups, CE can be effectively used to separate it from its impurities. The development of a CE method for this compound would involve optimization of the background electrolyte composition, pH, and applied voltage to achieve the desired separation. nih.gov
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Impurity 2 (focused on method, not specific data)
The definitive identification of an impurity requires its structural elucidation, which is typically achieved through a combination of spectroscopic and spectrometric techniques. nih.gov These methods provide detailed information about the molecular weight, elemental composition, and connectivity of atoms within the molecule.
For the structural characterization of this compound, a common workflow involves initial detection and mass determination by Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, which aids in determining the elemental composition of the impurity. researchgate.net Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the impurity ion and obtain structural information from the fragmentation pattern. researchgate.net
Once a sufficient quantity of the impurity is isolated, typically through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. researchgate.netresearchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms and piece together the complete molecular structure. researchgate.net
Other spectroscopic techniques that can provide complementary structural information include Fourier-Transform Infrared (FTIR) spectroscopy, which identifies the functional groups present in the molecule, and Ultraviolet-Visible (UV-Vis) spectroscopy, which provides information about the chromophoric system. researchgate.netmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Ammonium acetate |
| Argatroban |
| This compound |
| Carbon dioxide |
| Formic acid |
Mass Spectrometry (MS) Applications for Impurity Traceability and Quantification
Mass spectrometry is a powerful tool for the structural elucidation and quantification of pharmaceutical impurities. High-resolution mass spectrometry (HRMS), particularly with techniques like Quadrupole Time-of-Flight (Q-TOF), offers exceptional mass accuracy, enabling the determination of elemental compositions for unknown impurities. researchgate.net In the context of Argatroban, forced degradation studies have led to the identification of several degradation products (DPs). researchgate.net For a representative degradation product, which can be considered analogous to this compound, MS/MS fragmentation studies are crucial for tracing its origin and confirming its structure. researchgate.net
The fragmentation pattern provides a unique fingerprint for the impurity, allowing for its specific detection even at trace levels within the complex matrix of the drug product. By comparing the fragmentation of the impurity to that of the parent Argatroban molecule, analysts can identify the specific structural motifs that have been altered, providing clues about the degradation pathway. researchgate.net Quantitative analysis can be performed using techniques like multiple reaction monitoring (MRM) with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and a wide dynamic range. uni.lu
Table 1: Illustrative MS/MS Fragmentation Data for an Argatroban Degradation Product (DP-2)
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure/Loss |
|---|---|---|
| 526.19 | 365.15 | Loss of piperidine (B6355638) carboxylic acid moiety |
| 526.19 | 233.08 | Cleavage of the sulfonylamide bond |
| 526.19 | 112.08 | Fragment corresponding to protonated arginine side chain |
Note: This data is representative of fragmentation patterns observed for Argatroban-related structures and is based on findings from degradation studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies of Impurity Formation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of impurities. researchgate.net Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry, through the analysis of ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC). researchgate.net
For Argatroban impurities, NMR is pivotal in confirming the exact site of chemical modification, which is essential for understanding the mechanism of impurity formation. researchgate.net For instance, if a degradation reaction occurs, NMR can distinguish between different isomers that may be indistinguishable by MS alone. researchgate.net By identifying the structure of impurities formed under specific stress conditions (e.g., acid, base, oxidation), a clear picture of the drug's degradation pathways can be established. researchgate.netsemanticscholar.org This information is vital for optimizing the manufacturing process, establishing appropriate storage conditions, and developing control strategies to minimize the formation of this compound and other related substances. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Detection Method Development
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used in the development of analytical methods for impurity detection.
IR Spectroscopy provides information about the functional groups present in a molecule. In the analysis of this compound, IR can be used as a complementary technique to NMR and MS to confirm structural features. researchgate.net Changes in the IR spectrum, such as the appearance or disappearance of specific absorption bands (e.g., C=O, N-H, S=O stretches), can confirm the chemical transformation of Argatroban into the impurity. researchgate.net
UV-Vis Spectroscopy is fundamental to the development of routine quality control methods, particularly High-Performance Liquid Chromatography (HPLC) with UV detection. The chromophoric nature of Argatroban and its impurities allows for their detection and quantification using a UV detector. gexinonline.com Method development involves selecting an optimal wavelength where both the active pharmaceutical ingredient (API) and the impurity have significant absorbance, ensuring sensitive detection. gexinonline.comresearchgate.net This allows for the routine monitoring of impurity levels in batch release testing and stability studies.
Table 2: Typical HPLC-UV Parameters for Argatroban Impurity Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column | C18, 250mm x 4.6mm, 5µm | gexinonline.com |
| Detection Wavelength | 272 nm | gexinonline.com |
| Column Temperature | 45°C | gexinonline.com |
| Mobile Phase | Ammonium acetate buffer: Methanol (65:35 v/v) | gexinonline.com |
| Flow Rate | 1.0 mL/min | gexinonline.com |
Hyphenated Techniques for Comprehensive Impurity Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex pharmaceutical samples. They provide a powerful platform for separating, detecting, quantifying, and identifying impurities like this compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Impurity Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone of modern impurity analysis. It combines the superior separation capabilities of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and specificity of tandem mass spectrometry. uni.lu This technique is particularly effective for analyzing the non-volatile and thermally labile impurities typically associated with Argatroban. researchgate.net
The LC system separates this compound from the parent drug and other components in the sample matrix. researchgate.net The eluent is then introduced into the mass spectrometer, which provides mass information for structural identification and allows for highly sensitive quantification. uni.lu UPLC-MS/MS methods can achieve very low limits of quantitation (LOQ), often in the low ng/mL range, making them suitable for detecting trace-level impurities. uni.lu The specificity of MS detection minimizes interference from matrix components, leading to more accurate and reliable results compared to UV detection alone. researchgate.netuni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
While the primary process-related and degradation impurities of Argatroban are non-volatile, a complete impurity profile must also consider volatile and semi-volatile substances. thermofisher.com These can be introduced as residual solvents from the manufacturing process or as byproducts from the synthesis of starting materials. thermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of these volatile impurities. thermofisher.commdpi.com
In a typical GC-MS analysis, the sample is heated to vaporize the volatile components, which are then separated in a GC column. The separated compounds are subsequently identified by the mass spectrometer. thermofisher.com This analysis is a mandatory part of pharmaceutical development and ensures that the final drug product is free from potentially harmful volatile impurities. thermofisher.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Characterization
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that provides online structural elucidation of impurities without the need for prior isolation. spectroscopyonline.com This is particularly valuable when dealing with unknown impurities that are present in small quantities or are unstable and difficult to isolate. spectroscopyonline.comnih.gov
In an LC-NMR system, after separation on the LC column, the analyte peak of interest (e.g., this compound) is directed into an NMR flow cell. spectroscopyonline.com The flow can be stopped to allow for the acquisition of detailed 1D and 2D NMR spectra over several hours, providing sufficient data for complete structural characterization. spectroscopyonline.com The integration of LC with both NMR and MS (LC-NMR-MS) creates a powerful platform where MS provides accurate mass and fragmentation data to guide the more time-intensive NMR analysis, ensuring that the correct component is being analyzed for unequivocal identification. researchgate.netspectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a pivotal analytical tool for the definitive characterization of pharmaceutical impurities, including this compound. nih.gov Unlike nominal mass spectrometers, HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap-based systems, provide exact mass measurements with high accuracy and precision, often to within a few parts per million (ppm). researchgate.netthermofisher.com This capability is crucial for assigning an unambiguous elemental composition to an impurity. nih.gov
The process involves ionizing the impurity molecule and measuring its mass-to-charge ratio (m/z) with exceptional resolution. This high resolving power allows for the clear differentiation of molecules with very similar nominal masses, which might otherwise be indistinguishable. For instance, HRMS can resolve isotopes and related impurities effectively. nih.gov The accurate mass data obtained enables the calculation of a unique molecular formula. This information, combined with fragmentation data from tandem mass spectrometry (MS/MS) experiments, allows for the proposal of a definitive chemical structure for the impurity. researchgate.netthermofisher.com
In the context of Argatroban, forced degradation studies have utilized LC-HRMS to identify and propose structures for various degradation products. researchgate.net For example, LC-MS analysis of a degradation product might reveal a parent ion at a specific m/z, and subsequent HRMS analysis provides the exact mass, confirming its elemental makeup and facilitating its identification as a specific impurity. researchgate.net This level of certainty is essential for understanding degradation pathways and controlling impurities in the final drug substance.
Method Validation Principles for Impurity 2 Analytical Procedures
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. europa.eu For this compound, this involves a series of tests to confirm that the chosen analytical method is reliable for quantifying this specific compound. These validation characteristics are defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu The core parameters assessed include specificity, selectivity, limit of detection, limit of quantitation, linearity, accuracy, precision, and robustness.
Specificity and Selectivity Studies
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or matrix components. fda.gov For this compound, the method must be able to distinguish its signal from that of Argatroban and any other related substances. gexinonline.com
Selectivity studies are performed to demonstrate this. A common approach involves analyzing a placebo, the API, known impurities, and a mixture containing all components. In chromatographic methods like HPLC, specificity is demonstrated by the resolution of the peak for Impurity 2 from all other peaks. gexinonline.com The method is considered specific if there is no interference at the retention time of Impurity 2 from other compounds. gexinonline.com If impurity standards are not available, specificity can be shown by comparing the results to a second, well-characterized analytical procedure or by analyzing samples that have been subjected to stress conditions (e.g., heat, light, acid/base hydrolysis) to generate potential interfering products. ikev.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. gexinonline.com The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. gexinonline.com The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eugexinonline.com
These limits are crucial for impurity analysis, as impurities are typically present at very low levels. They are often determined based on the signal-to-noise ratio of the analytical response, where the LOD is commonly defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1. gexinonline.com For a representative Argatroban impurity, these values have been established using a validated HPLC method. researchgate.net
| Parameter | Value (µg/mL) | Signal-to-Noise (S/N) Ratio |
|---|---|---|
| LOD | 0.0625 | 22.57 |
| LOQ | 0.125 | 35.21 |
Table 1: Representative LOD and LOQ values for an Argatroban impurity. researchgate.net
Linearity, Accuracy, and Precision Assessments
Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For impurity quantification, the range should typically span from the LOQ to 120% of the specification limit. europa.eu Linearity is assessed by analyzing a series of standard solutions at different concentrations (a minimum of five is recommended) and evaluating the data using linear regression analysis. ikev.org The relationship is often judged by the correlation coefficient (r²), which should ideally be very close to 1. gexinonline.com
| Parameter | Result |
|---|---|
| Concentration Range (µg/mL) | 0.12 - 4.93 |
| Correlation Coefficient (r²) | >0.9995 |
Table 2: Linearity data for a representative Argatroban impurity. gexinonline.comresearchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is typically evaluated by performing recovery studies. This involves spiking a sample matrix with known amounts of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). gexinonline.com The percentage recovery is then calculated.
| Spiked Level | Recovery Range (%) |
|---|---|
| Low | 99.5 - 101.5 |
| Medium | 99.5 - 101.5 |
| High | 99.5 - 101.5 |
Table 3: Accuracy (recovery) results for a representative Argatroban impurity. gexinonline.com
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is assessed at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Precision is reported as the relative standard deviation (RSD) of a series of measurements. gexinonline.com
| Precision Level | Number of Replicates (n) | RSD (%) |
|---|---|---|
| Repeatability | 6 | <1.0 |
| Intermediate Precision | 12 | 0.7 |
Table 4: Precision results for a representative Argatroban impurity. gexinonline.com
Robustness and Ruggedness Evaluations
Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. gexinonline.com For an HPLC method, these variations might include changes in the mobile phase pH, column temperature, mobile phase composition, and flow rate. researchgate.net The method is considered robust if the results remain acceptable under these varied conditions. In one study, the maximum RSD for the content of Argatroban impurities was 5.3% when method parameters were deliberately varied, indicating good robustness. gexinonline.com
Ruggedness is often used as a synonym for robustness and demonstrates the reproducibility of test results under a variety of normal test conditions, such as analysis performed by different analysts or on different instruments. chromatographyonline.com This is often covered under the assessment of intermediate precision. scribd.com
Automated and High-Throughput Analytical Platforms for Impurity Analysis
In the pharmaceutical industry, the analysis of a large number of samples for impurity profiling is a routine requirement. Automated and high-throughput analytical platforms are essential for meeting this demand efficiently. Modern Ultra-High-Performance Liquid Chromatography (UHPLC) and HPLC systems are equipped with sophisticated autosamplers that can handle numerous samples without manual intervention. nih.gov
Impurity Profiling, Quantification, and Control Strategies for Argatroban Impurity 2
Establishment of Impurity Specifications and Acceptance Criteria for Impurity 2 (from a research methodology perspective)
The establishment of specifications for any impurity is a scientifically driven process that relies on a thorough understanding of the impurity's potential impact on the drug product's quality, safety, and efficacy. For Argatroban Impurity 2, the research methodology to establish these specifications involves a multi-pronged approach.
Initially, the impurity is identified and characterized using advanced analytical techniques. Subsequently, a review of toxicological data is conducted to assess the potential risks associated with the impurity. Based on this risk assessment, a permissible daily exposure (PDE) value can be determined.
The acceptance criteria for this compound in the drug substance and drug product are then derived from the PDE and the maximum daily dose of Argatroban. These criteria are typically expressed as a percentage of the active pharmaceutical ingredient (API). The process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
A critical component of this research is the development and validation of analytical methods with sufficient sensitivity and specificity to accurately quantify this compound at levels well below the established acceptance criteria. This ensures that routine quality control testing can reliably monitor and control the impurity within the approved limits.
Quality by Design (QbD) Principles in Impurity Control Strategy Development
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is instrumental in developing a comprehensive control strategy for this compound.
The development of a control strategy for this compound commences with the definition of the Quality Target Product Profile (QTPP). The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.
From the QTPP, Critical Quality Attributes (CQAs) are identified. CQAs are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound is a critical CQA for Argatroban drug substance and drug product, as it has a direct impact on the purity and, consequently, the safety of the product.
Table 1: Illustrative QTPP and CQA for Argatroban Injectable Product Related to Impurity 2
| QTPP Element | Target | CQA Related to Impurity 2 | CQA Target |
| Dosage Form | Injectable solution | Purity/Impurity Profile | This compound level within acceptable limits |
| Strength | e.g., 1 mg/mL | Purity/Impurity Profile | This compound level not to exceed the qualified safety threshold |
| Purity | High purity of the drug substance | Identification and Control of Related Substances | This compound identified and controlled as a specified impurity |
| Safety | Free from unacceptable levels of impurities | Level of this compound | Below the established safety concern threshold |
Risk assessment is a cornerstone of the QbD framework and is employed to identify and evaluate factors that may impact product quality. For this compound, risk assessment methodologies are used to understand the potential sources of this impurity and the process parameters that may influence its formation and removal.
Commonly used risk assessment tools include Failure Mode Effects Analysis (FMEA) and Fishbone (Ishikawa) diagrams. These tools help to systematically identify potential failure modes in the manufacturing process that could lead to elevated levels of Impurity 2 and to prioritize the risks for further investigation.
The risk assessment would consider factors such as the quality of raw materials, reaction conditions (temperature, pressure, pH), purification steps, and storage conditions. The outcome of the risk assessment is a prioritized list of potential critical process parameters (CPPs) that require further study to establish a robust control strategy.
Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple process parameters on a specific outcome, in this case, the level of this compound. By performing a series of structured experiments, DoE allows for the efficient identification of the key process parameters that significantly impact the formation and purge of Impurity 2.
For instance, a factorial or response surface methodology (RSM) design could be employed to study the effects of reaction temperature, solvent composition, and catalyst concentration on the level of this compound. The results of the DoE would be used to define a design space, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.
Table 2: Example of a DoE Study Design for this compound Reduction
| Factor | Low Level (-) | High Level (+) |
| Reaction Temperature (°C) | 50 | 70 |
| Solvent Ratio (A:B) | 1:1 | 3:1 |
| Catalyst Loading (mol%) | 0.5 | 1.5 |
Process Analytical Technology (PAT) Applications for In-Process Impurity 2 Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements (i.e., during processing) of critical quality and performance attributes of raw and in-process materials and processes with the goal of ensuring final product quality.
For this compound, PAT can be implemented to monitor its formation in real-time during the manufacturing process. This can be achieved through the use of in-line or on-line analytical techniques such as High-Performance Liquid Chromatography (HPLC) or spectroscopic methods (e.g., Near-Infrared or Raman spectroscopy).
By continuously monitoring the level of Impurity 2, process operators can make real-time adjustments to the process parameters to ensure that the impurity remains within the defined control limits. This proactive approach to quality control helps to minimize batch-to-batch variability and reduce the risk of batch failures.
Development of Impurity Reference Standards for Quantification and Characterization (research aspect of obtaining/creating standards)
The accurate quantification and characterization of this compound are dependent on the availability of a highly pure reference standard. The development of such a standard is a significant research endeavor.
The process typically begins with the isolation of the impurity from a crude mixture of Argatroban, often using preparative chromatography. Alternatively, a synthetic route to specifically produce this compound can be designed and executed.
Once a sufficient quantity of the impurity has been obtained, it undergoes extensive characterization to confirm its identity and to determine its purity. A battery of analytical techniques is employed for this purpose, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.
Chromatographic techniques (e.g., HPLC, Gas Chromatography) to assess purity.
Elemental analysis to determine the elemental composition.
The fully characterized and certified reference standard is then used for the validation of analytical methods and for the routine quantification of this compound in production batches of Argatroban.
Mitigation Strategies for Impurity 2 Accumulation in Pharmaceutical Formulations
The accumulation of this compound and other degradation products in pharmaceutical formulations is a critical quality attribute that must be meticulously controlled to ensure the safety and efficacy of the final drug product. The formation of impurities is often a result of the degradation of the active pharmaceutical ingredient (API) under various stress conditions such as hydrolysis, oxidation, and photolysis veeprho.comresearchgate.net. Mitigation strategies, therefore, focus on controlling the formulation environment and storage conditions to minimize these degradation pathways.
Key strategies to prevent the accumulation of this compound include careful control of the formulation composition, manufacturing process, and storage conditions. Research based on forced degradation studies has identified the primary pathways through which Argatroban degrades, providing a scientific basis for these mitigation approaches researchgate.netresearchgate.net.
Formulation and Process Controls:
pH and Buffer Selection: Argatroban has shown significant degradation under both acidic and alkaline hydrolytic conditions researchgate.net. Therefore, maintaining an optimal pH in the liquid formulation is a crucial strategy. The use of appropriate buffering agents to maintain a stable pH can significantly slow the rate of hydrolysis and the formation of related impurities. The recommended pH for the diluted intravenous solution of Argatroban is between 3.2 and 7.5 globalrph.com.
Excipient Compatibility: The choice of excipients is vital for maintaining the stability of Argatroban colorcon.comresearchgate.net. Excipients should be selected based on their compatibility with the API to prevent interactions that could lead to degradation researchgate.net. For instance, the commercial formulation of Argatroban contains stabilizers like D-sorbitol and dehydrated ethanol, which are chosen to ensure the integrity of the drug substance nih.gov. It is also important to control the levels of reactive impurities within the excipients themselves, such as aldehydes or peroxides, which could accelerate API degradation researchgate.net.
Control of Oxidation: Studies have demonstrated that Argatroban is susceptible to oxidative degradation researchgate.net. To mitigate this, measures can be taken during manufacturing and packaging. One effective strategy is to reduce the oxygen content in the formulation by purging with an inert gas, such as nitrogen, during the compounding process mdpi.com. The inclusion of antioxidants in the formulation could also be considered, though this must be balanced with potential compatibility issues moravek.com.
Packaging and Storage Controls:
Light Protection: Argatroban is known to be photolabile, and exposure to light can lead to the formation of photodegradation products veeprho.commdpi.com. Specifically, the drug exhibits significant absorbance in the 300 nm to 350 nm range and can form aromatic hydroxylation products when exposed to simulated daylight mdpi.com. Consequently, protecting the formulation from light is a primary mitigation strategy. This is typically achieved through the use of light-resistant primary packaging, such as amber-colored vials or syringes, and by keeping the product in its outer carton until the time of use mdpi.commoravek.com.
Temperature Management: The stability of Argatroban formulations is temperature-dependent. Elevated temperatures can accelerate the rate of chemical degradation, leading to an increase in impurity levels. Therefore, strict adherence to recommended storage temperatures is essential for minimizing impurity accumulation.
The following tables summarize the key degradation pathways and the corresponding mitigation strategies to control impurity formation in Argatroban pharmaceutical formulations.
Table 1: Argatroban Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Impurities Formed |
|---|---|---|
| Hydrolysis | Acidic or alkaline pH, presence of moisture | Hydrolytic degradation products researchgate.net |
| Oxidation | Presence of oxygen, peroxide impurities | Oxidative degradation products researchgate.net |
| Photolysis | Exposure to UV or visible light | Aromatic hydroxylation products, photodegradants mdpi.com |
Table 2: Mitigation Strategies for Argatroban Impurity Accumulation
| Strategy Category | Mitigation Action | Rationale | Supporting Evidence |
|---|---|---|---|
| Formulation Control | Maintain optimal pH using buffers. | To minimize acid- and base-catalyzed hydrolysis. | Argatroban is unstable in acidic and alkaline conditions researchgate.net. |
| Select compatible excipients (e.g., D-sorbitol, ethanol). | To prevent chemical interactions that degrade the API. | Excipients can directly impact drug stability colorcon.comresearchgate.netnih.gov. | |
| Process Control | Utilize nitrogen flushing during manufacturing. | To displace oxygen and prevent oxidative degradation. | Recommended for injectable formulations of Argatroban mdpi.com. |
| Packaging & Storage | Use light-resistant packaging (e.g., amber vials). | To prevent photolytic degradation. | Argatroban is photolabile and forms degradants upon light exposure veeprho.commdpi.com. |
| Store at controlled temperatures. | To slow the rate of all chemical degradation reactions. | Impurity levels are known to increase at elevated temperatures. |
By implementing a multi-faceted approach that combines robust formulation design, controlled manufacturing processes, and appropriate packaging and storage, the accumulation of this compound and other related substances can be effectively minimized throughout the product's shelf life.
Computational Chemistry and in Silico Modeling Approaches in Argatroban Impurity Research
Molecular Modeling of Impurity Formation Pathways and Mechanisms
Molecular modeling serves as a powerful tool to elucidate the complex reaction pathways that lead to the formation of impurities. In the context of Argatroban Impurity 2 (also referred to as DP-2), which is characterized by an eight-membered cyclic ring attached to a quinoline (B57606) sulfonyl group, molecular modeling can simulate the transformation from the parent Argatroban molecule. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method frequently employed to study reaction mechanisms at the electronic level. DFT calculations can be used to model the hydrolysis of Argatroban, a key degradation pathway. chemrxiv.org By calculating the energies of reactants, transition states, and products, researchers can map out the most energetically favorable pathway for the intramolecular cyclization reaction that could lead to the formation of the eight-membered ring of Impurity 2. These calculations provide insights into the bond-breaking and bond-forming events, the role of solvents, and the influence of pH on the reaction rate.
Molecular Dynamics (MD) simulations can complement DFT studies by providing a dynamic view of the molecular system over time. MD simulations can be used to explore the conformational landscape of Argatroban in different environments (e.g., aqueous solutions at various pH levels) to identify conformations that are predisposed to degradation. For the formation of Impurity 2, MD simulations could help understand how the flexible side chains of Argatroban orient themselves to facilitate the cyclization reaction.
A hypothetical reaction mechanism for the formation of this compound, which could be investigated using these modeling techniques, is presented in the table below.
| Step | Description | Computational Method | Key Parameters to Investigate |
| 1 | Protonation or deprotonation of key functional groups in Argatroban under acidic or basic conditions. | DFT, MD | pKa values, solvent effects, conformational changes. |
| 2 | Nucleophilic attack of a nitrogen or oxygen atom on an electrophilic center within the molecule. | DFT | Transition state energy, activation energy barrier. |
| 3 | Ring closure to form the eight-membered cyclic intermediate. | DFT, MD | Ring strain energy, stability of the cyclic structure. |
| 4 | Subsequent rearrangement or elimination steps to yield the final structure of Impurity 2. | DFT | Reaction energies, thermodynamic stability of products. |
In Silico Prediction of Degradation Products and Impurity Structures
In silico prediction tools are invaluable for anticipating potential degradation products of a drug molecule under various stress conditions. These tools typically use knowledge-based systems that contain a vast library of known chemical reactions and degradation pathways. Software platforms like Zeneth can be used to predict the degradation of pharmaceutical compounds by applying a set of rules based on the functional groups present in the molecule. researchgate.net
For Argatroban, such software could predict the formation of Impurity 2 by recognizing the potential for intramolecular reactions involving the molecule's susceptible functional groups. The prediction process generally involves:
Inputting the 2D structure of Argatroban.
Specifying the stress conditions (e.g., acid, base, oxidation, light).
The software then applies its transformation rules to generate a list of potential degradation products, including their chemical structures.
These predictive tools can help in the early identification of potential impurities, guiding analytical method development for their detection and characterization. The predicted structures can then be compared with experimental data from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) in Impurity Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property or activity. While traditionally used for predicting biological activity, QSAR can also be applied in impurity studies to predict the propensity of a molecule to form certain impurities or its reactivity under specific conditions.
In the context of this compound, a QSAR model could be developed to predict the rate of its formation based on various molecular descriptors of Argatroban and its intermediates. These descriptors can be calculated from the molecule's structure and include electronic, steric, and thermodynamic properties.
Key aspects of a QSAR study for Argatroban impurity formation would include:
Dataset: A set of molecules structurally related to Argatroban with known degradation rates or impurity levels.
Molecular Descriptors: Calculation of a wide range of descriptors (e.g., partial charges, molecular orbital energies, shape indices).
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.
Validation: Rigorous validation of the model to ensure its predictive power.
Such a QSAR model could help in understanding which structural features of Argatroban are most critical for the formation of Impurity 2, thereby informing strategies to modify the drug substance or formulation to enhance its stability.
| QSAR Model Component | Application to this compound Formation |
| Dependent Variable | Rate of formation of Impurity 2 or its relative abundance. |
| Independent Variables (Descriptors) | Electronic properties (e.g., HOMO/LUMO energies), steric parameters, and thermodynamic properties of Argatroban. |
| Modeling Technique | Multiple Linear Regression, Partial Least Squares, Support Vector Machines. |
| Predicted Outcome | A quantitative relationship that can predict the likelihood of Impurity 2 formation for new Argatroban analogs or under different conditions. |
Cheminformatics Tools for Impurity Profiling and Data Analysis
Cheminformatics involves the use of computational tools to store, manage, and analyze chemical and biological data. In impurity research, cheminformatics plays a vital role in organizing the vast amount of data generated from analytical experiments and in silico predictions.
Key applications of cheminformatics in Argatroban impurity research include:
Database Management: Creating databases to store information on all known and potential impurities of Argatroban, including their structures, analytical data (e.g., retention times, mass spectra), and toxicological information.
Structure Elucidation: Software tools that can assist in the elucidation of unknown impurity structures by integrating data from various analytical techniques (e.g., MS, NMR). These tools can compare experimental data against predicted fragmentation patterns or spectral properties of candidate structures.
Data Visualization and Analysis: Tools for visualizing chemical structures and their associated data, allowing researchers to identify trends and relationships between structure and impurity formation.
Specialized software can help manage impurity data throughout the drug development lifecycle, ensuring regulatory compliance and facilitating a deeper understanding of the drug's stability profile. synzeal.com
Future Directions in this compound Analysis: A Look at Emerging Research
The pursuit of pharmaceutical purity is a continuous journey of scientific advancement. For complex synthetic molecules like Argatroban, ensuring the absence or stringent control of impurities is paramount to patient safety and drug efficacy. This compound, a specific process-related or degradation product, serves as a focal point for exploring the future of pharmaceutical impurity science. This article delves into the emerging research avenues that promise to revolutionize how we detect, control, and understand impurities such as this compound.
Advancements in Ultra Trace Impurity Detection and Quantification Methodologies
The ability to detect and quantify impurities at increasingly lower levels is a cornerstone of modern pharmaceutical analysis. biomedres.us For impurities like Argatroban Impurity 2, which may be present in minute quantities, advanced analytical techniques are crucial. pharmtech.com
Recent progress has been dominated by the evolution of hyphenated chromatographic and spectrometric methods. biomedres.us Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering higher resolution, improved sensitivity, and faster analysis times by utilizing smaller particle sizes in the stationary phase. ijpsjournal.comveeprho.com When coupled with advanced mass spectrometry (MS) techniques, the capabilities for impurity analysis are magnified.
High-Resolution Mass Spectrometry (HRMS), including techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap-based mass spectrometry, provides highly accurate mass measurements. pharmtech.comnih.gov This precision allows for the confident determination of elemental compositions of unknown impurities, a critical step in their structural elucidation. nih.gov LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, offers exceptional sensitivity and specificity for detecting and quantifying trace-level impurities, even in complex matrices. ijpsjournal.com
Key Advancements in Detection and Quantification:
| Technology | Advancement | Relevance to this compound |
| UHPLC | Higher resolution and sensitivity, faster analysis. veeprho.com | Enables better separation of Argatroban from its impurities, including Impurity 2, leading to more accurate quantification. |
| HRMS (FTICR, Orbitrap) | High mass accuracy and resolving power. nih.gov | Facilitates the unambiguous identification of Argatrobin Impurity 2 and other unknown degradants by providing precise molecular formulas. |
| LC-MS/MS | Enhanced sensitivity and specificity for trace analysis. ijpsjournal.com | Allows for the detection and quantification of this compound at very low levels, ensuring compliance with stringent regulatory limits. pharmtech.com |
| Advanced Detectors (e.g., DAD, ELSD) | Increased sensitivity and selectivity for a wider range of compounds. ijpsjournal.com | Complements mass spectrometry by providing additional data points for the comprehensive profiling of all potential impurities. |
These advancements are not merely incremental; they represent a paradigm shift in the ability to ensure the purity of active pharmaceutical ingredients (APIs) like Argatroban. apacsci.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural identification of Argatroban Impurity 2 in pharmaceutical research?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC-MS/MS) to elucidate the impurity's structure. Compare spectral data (e.g., molecular ion peaks, fragmentation patterns) with reference standards or published data for (2R,4R)-4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-((Z)-2-nitroguanyl)pentanoyl)piperidine-2-carboxylic acid derivatives. Ensure purity validation via high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection .
- Example : LC-MS/MS analysis of ramipril impurities (as in ) demonstrated molecular ion identification at m/z 415, applicable to this compound characterization.
Q. How can researchers quantify this compound in drug substance batches?
- Methodology : Develop a validated HPLC-UV method with parameters optimized for resolution between Argatroban and Impurity 2. Use a reversed-phase C18 column, gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 220–260 nm. Establish a calibration curve using impurity reference standards (linearity range: 0.1–5.0% of the active pharmaceutical ingredient) .
- Critical Parameters : System suitability criteria (e.g., tailing factor <2.0, theoretical plates >2000) and limit of quantification (LOQ) ≤0.05% .
Advanced Research Questions
Q. What steps are required to validate an analytical method for detecting this compound per ICH Q2(R2) guidelines?
- Methodology :
Specificity : Demonstrate baseline separation from Argatroban and other impurities using spiked samples.
Linearity : Test five concentrations (0.1–5.0%) with R² ≥0.93.
Accuracy : Spike recovery studies (80–120% recovery).
Robustness : Vary column temperature (±5°C), flow rate (±10%), and mobile phase pH (±0.2).
- Reference ICH Q2(R2) for forced degradation studies (e.g., acid/base hydrolysis, oxidation) to validate stability-indicating properties .
Q. How can this compound be synthesized for use as a reference standard in impurity profiling?
- Methodology :
Synthetic Route : Use peptide coupling reagents (e.g., HATU/DIPEA) to conjugate (2R,4R)-4-methylpiperidine-2-carboxylic acid with nitroguanyl intermediates.
Purification : Apply preparative HPLC with fraction collection.
Characterization : Confirm structure via HRMS, ¹H/¹³C NMR, and IR spectroscopy .
Q. What experimental strategies assess the pharmacological impact of this compound on coagulation assays?
- Methodology :
- In vitro Testing : Spike Argatroban solutions with Impurity 2 (0.1–1.0%) and measure activated partial thromboplastin time (aPTT) and rotational thromboelastometry (ROTEM) clotting time (CT). Compare dose-response curves to evaluate interference .
- Statistical Analysis : Use linear regression (e.g., r >0.95 for aPTT vs. CT correlation) to validate assay reliability .
Q. How can forced degradation studies elucidate degradation pathways of Argatroban leading to Impurity 2?
- Methodology :
Stress Conditions : Expose Argatroban to acid (1M HCl, 60°C), base (1M NaOH, 40°C), peroxide (3% H₂O₂), and light (ICH Q1B).
Degradation Monitoring : Track Impurity 2 formation via LC-MS/MS and identify degradation products (e.g., quinoline sulfonic acid derivatives).
Mechanistic Insight : Use kinetic modeling to determine activation energy and propose degradation mechanisms .
Q. Can computational modeling predict the anticoagulant activity of this compound relative to the parent drug?
- Methodology :
- Molecular Docking : Simulate binding interactions between Impurity 2 and thrombin’s active site (PDB ID: 1JX4). Compare binding affinity (ΔG) to Argatroban.
- Network Utility Analysis : Integrate molecular docking scores with pharmacokinetic parameters (e.g., plasma protein binding) to predict efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
